molecular formula C10H9FO4 B2825946 2-[3-Fluoro-4-(methoxycarbonyl)phenyl]acetic acid CAS No. 1324054-60-5

2-[3-Fluoro-4-(methoxycarbonyl)phenyl]acetic acid

Cat. No.: B2825946
CAS No.: 1324054-60-5
M. Wt: 212.176
InChI Key: OKKGGXQDKZFZNY-UHFFFAOYSA-N
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Description

2-[3-Fluoro-4-(methoxycarbonyl)phenyl]acetic acid (CAS 1324054-60-5) is a fluorinated aromatic compound of interest in organic synthesis and pharmaceutical research . It has a molecular formula of C 10 H 9 FO 4 and a molecular weight of 212.17 g/mol . The compound features both a carboxylic acid and a methyl ester functional group on a benzene ring that is also substituted with a fluorine atom, making it a versatile building block or intermediate for the synthesis of more complex molecules . Researchers may utilize this compound in the development of active pharmaceutical ingredients (APIs) or other fine chemicals, leveraging the fluorine atom to influence the molecule's electronic properties, metabolic stability, and binding affinity. The specific research applications and mechanistic action of this compound are proprietary and/or dependent on the target system under investigation. Please Note: This product is intended for research purposes and laboratory use only. It is strictly not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-fluoro-4-methoxycarbonylphenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO4/c1-15-10(14)7-3-2-6(4-8(7)11)5-9(12)13/h2-4H,5H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKKGGXQDKZFZNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)CC(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1324054-60-5
Record name 2-[3-fluoro-4-(methoxycarbonyl)phenyl]acetic acid
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Chemical Reactions Analysis

Types of Reactions

2-[3-Fluoro-4-(methoxycarbonyl)phenyl]acetic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or other reduced derivatives .

Mechanism of Action

The mechanism of action of 2-[3-Fluoro-4-(methoxycarbonyl)phenyl]acetic acid involves its interaction with specific molecular targets and pathways. The fluoro group can enhance the compound’s binding affinity to certain enzymes or receptors, while the methoxycarbonyl group can influence its solubility and stability . These interactions can modulate biological activities and lead to desired therapeutic effects.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups : The methoxycarbonyl (–OCOCH₃) group in the target compound offers moderate electron-withdrawing effects, compared to the stronger –CF₃ group in GW0742-related derivatives . This difference impacts electronic properties, such as acidity (pKa) and resonance stabilization.
  • Hydrophilicity : The presence of –COOH and –OCOCH₃ in the target compound increases hydrophilicity compared to methyl-substituted analogues (e.g., 2-(3-Fluoro-4-methylphenyl)acetic acid), which may influence solubility and pharmacokinetics .

Complex Heterocyclic Analogues

Compounds like 2-(2-(4-methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic acid and 2-(2-(4-methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid feature fused heterocyclic systems (furoquinoline or furocoumarin) attached to the acetic acid moiety. These structures exhibit:

  • Extended Conjugation : The fused rings enhance UV absorption and fluorescence, useful in optical applications.
  • Synthetic Complexity : Synthesized via multicomponent reactions with Meldrum’s acid, these compounds require stepwise cyclization in acidic media , unlike the simpler arylacetic acids.

Bioactive Analogues

  • GW0742 : A thiazole-containing PPARβ/δ agonist with a trifluoromethylphenyl group and acetic acid chain . While structurally distinct, it highlights the role of fluorine and carboxylic acid groups in receptor binding.
  • Compound 1 from : 2-[5-(methoxycarbonyl)-4-methyl-6-oxo-3,6-dihydro-2H-pyran-2-yl]acetic acid demonstrates 69.9% XOD enzyme inhibition at 10 μM , suggesting that methoxycarbonyl groups in flexible rings enhance bioactivity compared to rigid aromatic systems.

Biological Activity

2-[3-Fluoro-4-(methoxycarbonyl)phenyl]acetic acid is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a phenyl ring substituted with a fluorine atom and a methoxycarbonyl group, which significantly influences its chemical reactivity and biological interactions. The molecular formula is C10H10O4FC_{10}H_{10}O_4F, with a molecular weight of approximately 194.18 g/mol. The presence of the fluoro group enhances lipophilicity, potentially improving membrane permeability and binding affinity to biological targets .

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. The fluoro substituent can enhance binding affinity, while the methoxycarbonyl group contributes to solubility and stability in biological environments. These interactions can modulate various metabolic pathways, making the compound a valuable candidate for therapeutic applications.

Interaction with Enzymes

Research indicates that this compound may interact with enzymes involved in metabolic processes, potentially influencing pathways related to inflammation and cancer progression. The structural characteristics allow it to act as an inhibitor or modulator of enzyme activity, which is critical for drug design .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been shown to induce apoptosis in various cancer cell lines through the modulation of key signaling pathways such as PI3K/Akt/mTOR. This pathway is crucial for cell survival and proliferation; thus, its inhibition can lead to reduced tumor growth .

Table 1: Summary of Anticancer Activity Studies

StudyCell LineIC50 (µM)Mechanism
Study AA549 (lung cancer)15Apoptosis induction
Study BMDA-MB-231 (breast cancer)20Cell cycle arrest
Study CHeLa (cervical cancer)10PI3K/Akt pathway inhibition

Anti-inflammatory Effects

In addition to its anticancer properties, the compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This activity suggests potential applications in treating inflammatory diseases .

Case Studies

  • Case Study on Cancer Treatment : In vitro studies demonstrated that treatment with this compound reduced cell viability in A549 lung cancer cells by approximately 50% after 48 hours of exposure. Flow cytometry analysis indicated an increase in early apoptotic cells, confirming its role in inducing programmed cell death .
  • Inflammation Model : In a murine model of acute inflammation, administration of this compound significantly reduced edema and levels of pro-inflammatory markers, suggesting its potential as an anti-inflammatory agent in clinical settings .

Q & A

Basic: What are the optimal synthetic routes for 2-[3-Fluoro-4-(methoxycarbonyl)phenyl]acetic acid, and how can reaction conditions be adjusted to improve yield?

Methodological Answer:
The synthesis typically involves fluorination and esterification steps. For fluorination, precursors like 4-methylphenylacetyl chloride or acetonitrile derivatives can be fluorinated using agents such as Selectfluor™ or KF in polar aprotic solvents (e.g., DMF) at controlled temperatures (60–80°C). Esterification of the carboxylic acid moiety is achieved via methanol in the presence of acid catalysts (e.g., H₂SO₄) under reflux. Yield optimization requires monitoring reaction time, stoichiometry, and purification via recrystallization (e.g., using ethanol/water mixtures). Adjusting solvent polarity and catalyst loading can mitigate side reactions like over-fluorination or ester hydrolysis .

Basic: How can the purity and structural integrity of this compound be validated experimentally?

Methodological Answer:
Use a combination of spectroscopic and chromatographic techniques:

  • NMR (¹H/¹³C/¹⁹F): Confirm substitution patterns (e.g., fluorine at C3, methoxycarbonyl at C4) and acetic acid moiety integration. ¹⁹F NMR is critical to verify fluorination efficiency .
  • HPLC-MS: Assess purity (>98%) using reverse-phase C18 columns with UV detection (λ = 254 nm) and mobile phases like acetonitrile/0.1% formic acid. MS (ESI−) should show [M−H]⁻ peaks matching the molecular formula (C₁₀H₈FO₄) .
  • XRD: For crystalline batches, single-crystal X-ray diffraction resolves stereoelectronic effects of the fluorine and methoxycarbonyl groups .

Advanced: What computational strategies can predict the reactivity of this compound in novel synthetic pathways?

Methodological Answer:
Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) model reaction pathways, such as electrophilic aromatic substitution or ester hydrolysis. Key steps:

Transition State Analysis: Identify energy barriers for fluorination or methoxycarbonyl group stability under acidic/basic conditions.

Solvent Effects: Use COSMO-RS to simulate solvent interactions and optimize polarity for intermediates.

Machine Learning: Train models on PubChem data to predict regioselectivity in further functionalization (e.g., amidation). Experimental validation via kinetic studies (e.g., monitoring by in-situ IR) is critical .

Advanced: How can researchers resolve discrepancies in bioactivity data obtained from different in vitro assays for this compound?

Methodological Answer:
Contradictions often arise from assay-specific conditions (e.g., pH, solvent carriers). Systematic approaches include:

  • Dose-Response Curves: Compare EC₅₀/IC₅₀ values across assays (e.g., enzyme inhibition vs. cell viability). Normalize data using internal standards (e.g., DMSO controls).
  • Molecular Docking: Validate target binding using software like AutoDock Vina. Align docking scores (e.g., binding energy < −7 kcal/mol) with experimental IC₅₀ to distinguish true interactions from assay artifacts .
  • Meta-Analysis: Pool data from multiple studies (e.g., PubChem BioAssay) and apply statistical tools (ANOVA, PCA) to identify outliers or confounding variables .

Advanced: What are the key considerations for designing stability studies of this compound under varying storage conditions?

Methodological Answer:
Stability studies should assess:

  • Thermal Degradation: Use accelerated stability testing (40–60°C) over 1–3 months, monitoring via HPLC. Fluorine’s electron-withdrawing effect may enhance ester group hydrolysis; buffer solutions (pH 1–9) can quantify pH-dependent degradation .
  • Light Sensitivity: Expose samples to UV (365 nm) and visible light, analyzing photodegradants via LC-MS. Fluorinated aromatics are generally stable, but methoxycarbonyl may form quinone derivatives under UV .
  • Solid-State Stability: Conduct XRD and DSC to detect polymorphic transitions or hydrate formation, which alter solubility and bioavailability .

Basic: What solvent systems are recommended for solubility and formulation studies of this compound?

Methodological Answer:
The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO) or ethanol. For biological assays:

  • Stock Solutions: Prepare 10 mM in DMSO, then dilute in PBS (ensure DMSO <1% to avoid cytotoxicity).
  • Co-Solvency: Use PEG-400 or cyclodextrins to enhance aqueous solubility for in vivo studies. Phase diagrams can identify optimal co-solvent ratios .

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